molecular formula C10H9N5O2 B134790 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione CAS No. 152708-32-2

5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione

Cat. No. B134790
CAS RN: 152708-32-2
M. Wt: 231.21 g/mol
InChI Key: IOBHBQNKZJOMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor-κB (NF-κB), which is known to play a crucial role in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit minimal toxicity, making it a safe option for use in lab experiments. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione. One potential direction is to investigate its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory, analgesic, and antipyretic properties. Additionally, further research can be conducted to improve the solubility of this compound in water, making it easier to administer in lab experiments.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the reaction of 2-amino-4,6-dimethylpyridine-3-carbonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the desired compound.

Scientific Research Applications

5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

152708-32-2

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

5-amino-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C10H9N5O2/c1-14-8-6(9(16)15(2)10(14)17)7(12)5(3-11)4-13-8/h4H,1-2H3,(H2,12,13)

InChI Key

IOBHBQNKZJOMOW-UHFFFAOYSA-N

SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N

Other CAS RN

152708-32-2

synonyms

5-amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione
ACDTPPD

Origin of Product

United States

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